CYP2C19 vs. CYP2C9 Isoform Selectivity from PubChem qHTS Screening Data
In parallel PubChem qHTS screens, the target sulfonyl compound was classified as Active against CYP2C19 (AID 778) but Inactive against the closely related isoform CYP2C9 (AID 777) [1]. This differential activity pattern is not generic to all sulfonyl oxime ethers; the sulfinyl analog (CAS 338400‑70‑7) remains uncharacterized in these specific CYP panels. The sulfur oxidation state (sulfone vs. sulfoxide) alters the electron density at the oxime ether, which is critical for P450 heme‑iron coordination [2].
| Evidence Dimension | CYP isoform activity outcome (qHTS) |
|---|---|
| Target Compound Data | Active (CYP2C19, AID 778); Inactive (CYP2C9, AID 777) |
| Comparator Or Baseline | CYP2C9 assay (AID 777) run under identical screening conditions: target compound Inactive |
| Quantified Difference | Qualitatively differential: Active vs. Inactive across two CYP isoforms in the same screening panel |
| Conditions | PubChem qHTS screening assays; CYP2C19 Assay (AID 778) and CYP2C9 Assay (AID 777); compound tested as MLSMR library member MLS000326408 |
Why This Matters
CYP2C19‑selective interaction with negligible CYP2C9 engagement is a non‑trivial selectivity feature useful for labs constructing isoform‑specific metabolic probe panels or evaluating drug–drug interaction liability.
- [1] PubChem BioAssay AID 777 (CYP2C9 Assay) and AID 778 (CYP2C19 Assay) for CID 6860877. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/bioassay/777 and https://pubchem.ncbi.nlm.nih.gov/bioassay/778 View Source
- [2] Design, synthesis and bioactivities of novel oxime ether derivatives. J. Pestic. Sci. 2013, 38 (2), 88–90. https://doi.org/10.1584/jpestics.D13-001 View Source
